molecular formula C16H18O8 B1671412 4-METHYLUMBELLIFERYL-alpha-D-MANNOPYRANOSIDE CAS No. 28541-83-5

4-METHYLUMBELLIFERYL-alpha-D-MANNOPYRANOSIDE

Cat. No. B1671412
CAS RN: 28541-83-5
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-VMMWWAARSA-N
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Description

4-Methylumbelliferyl α-D-mannopyranoside is a synthetic substrate used to measure the activity of lysosomal hydrolases . This product is specific for acid phosphatase, alpha-glycosidase, beta-glucuronidase, and alpha-galactosidase enzymes . It is a fluorogenic substrate for α-D-mannosidase, yielding a blue fluorescent solution upon cleavage .


Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl α-D-mannopyranoside is represented by the empirical formula C16H18O8 . Its molecular weight is 338.31 .


Chemical Reactions Analysis

4-Methylumbelliferyl α-D-mannopyranoside is a substrate for the enzyme α-D-mannosidase . Upon cleavage by the enzyme, it yields a blue fluorescent solution .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl α-D-mannopyranoside is a solid at 20°C . It is soluble in pyridine to the extent of 20 mg/mL, yielding a clear, colorless to faintly yellow solution . It exhibits fluorescence with an excitation wavelength (λex) of 350 nm and an emission wavelength (λem) of 375 nm at pH 7.0 .

Scientific Research Applications

Binding Studies with Concanavalin A

4-Methylumbelliferyl-alpha-D-mannopyranoside (MUM) has been extensively studied for its interaction with concanavalin A, a protein that binds specific sugars. These studies provide insights into the binding mechanisms of sugars to proteins, which are crucial for understanding various biological processes. Equilibrium studies have shown that MUM binds to concanavalin A with a high degree of specificity, demonstrating a single carbohydrate-specific site per protomer. The binding does not show unspecific interactions, and the association constant values are independent of the method used for measurement. This specificity is maintained across different forms of concanavalin A, including its tetrameric and dimeric forms, whether unmodified or derivatized. These interactions have been quantified using various methods such as equilibrium dialysis, difference spectroscopy, and fluorescence titration, providing comprehensive data on the thermodynamics of the binding process (Loontiens, Clegg, & Jovin, 1977).

Fluorescence Quenching

Another significant application of MUM is in the study of fluorescence quenching upon binding to concanavalin A. This phenomenon is attributed to the low polarity of the binding site of the aglycone, providing a method to measure association constants as a function of pH. This reveals the dependence on a group with a specific pKa, allowing for the estimation of binding constants of other molecules like methyl alpha-D-mannoside and myo-inositol. Such studies contribute to our understanding of how specific sugars and other molecules interact with proteins, influencing the design of inhibitors and therapeutic agents (Dean & Homer, 1973).

Enzyme Assays and Disease Diagnosis

MUM is also utilized in enzyme assays, particularly for revealing diseases connected with hereditary deficiency of lysosome glycosidases. Its fluorescence properties have been applied in the fast prenatal diagnosis of lysosomal diseases, such as Gaucher and Hurler diseases, as well as GM1 gangliosidosis and alpha-mannosidosis. The contrast yellow fluorescence of 4-trifluoromethylumbelliferone, released after enzymatic hydrolysis of 4-trifluoromethylumbelliferyl glycosides (which include MUM), serves as a more effective method for enzyme activity detection directly in tissue samples (Karpova, Voznyi YaV, Dudukina, & Tsvetkova, 1991).

Kinetic Studies

The kinetic analysis of MUM's interaction with concanavalin A using fluorescence stopped-flow measurements has provided detailed insights into the binding kinetics of mannooligosaccharides. This analysis has revealed the specificity of the carbohydrate-binding site for a single mannopyranosyl group and the formation of multiple complexes based on the number of mannopyranosyl groups in the oligosaccharide chain. Such kinetic studies are essential for understanding the dynamics of protein-sugar interactions, which have implications for drug development and the design of novel therapeutic strategies (Van Landschoot, Loontiens, Clegg, & Jovin, 1980).

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl α-D-mannopyranoside is the enzyme α-D-mannosidase . This enzyme plays a crucial role in the degradation of glycoproteins in the cells .

Mode of Action

4-Methylumbelliferyl α-D-mannopyranoside acts as a fluorogenic substrate for α-D-mannosidase . When the enzyme cleaves this compound, it yields a blue fluorescent solution . This fluorescence can be measured and used to quantify the activity of α-D-mannosidase in various biological samples .

Biochemical Pathways

The action of 4-Methylumbelliferyl α-D-mannopyranoside is involved in the lysosomal degradation pathway of glycoproteins . The cleavage of this compound by α-D-mannosidase is a part of the broader process of breaking down complex sugar molecules in the cell .

Pharmacokinetics

Its solubility in pyridine (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The cleavage of 4-Methylumbelliferyl α-D-mannopyranoside by α-D-mannosidase results in the production of a blue fluorescent solution . This fluorescence is a direct result of the compound’s interaction with its target enzyme. The intensity of the fluorescence can be used to measure the activity of α-D-mannosidase in the sample .

Action Environment

The action of 4-Methylumbelliferyl α-D-mannopyranoside is influenced by environmental factors such as temperature and pH. It is recommended to store the compound at -20°C to maintain its stability . The fluorescence of the compound is best observed at a pH of 7.0 .

properties

IUPAC Name

4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-VMMWWAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020647
Record name 4-Methylumbelliferyl alpha-D-mannopyranoside
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Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Methylumbelliferyl-alpha-D-mannopyranoside
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CAS RN

28541-83-5
Record name 4-Methylumbelliferyl α-D-mannopyranoside
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Record name 4-Methylumbelliferyl alpha-D-mannopyranoside
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Record name 7-(α-D-mannopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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